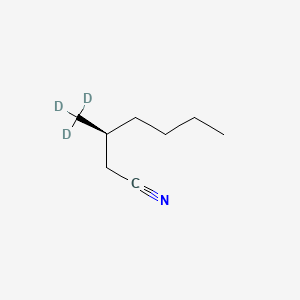
(3S)-Methylheptanonitrile-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-Methylheptanonitrile-d3 is a deuterated organic compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is particularly useful in scientific research due to its unique properties, such as its ability to be used as a tracer in various chemical reactions and processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Methylheptanonitrile-d3 typically involves the incorporation of deuterium into the molecular structure. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process ensures the selective incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the deuterated compound meets the stringent requirements for scientific research and industrial applications.
化学反応の分析
Types of Reactions
(3S)-Methylheptanonitrile-d3 can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce corresponding nitrile oxides, while reduction reactions may yield primary amines.
科学的研究の応用
(3S)-Methylheptanonitrile-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of catalysis.
作用機序
The mechanism of action of (3S)-Methylheptanonitrile-d3 involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into metabolic pathways, allowing researchers to trace its transformation and identify key intermediates. The deuterium atoms in the compound can also influence reaction kinetics, providing insights into the mechanisms of various chemical reactions.
類似化合物との比較
Similar Compounds
(3S)-Methylheptanonitrile: The non-deuterated version of the compound, which lacks the unique properties conferred by the deuterium atoms.
(3R)-Methylheptanonitrile-d3: An enantiomer of (3S)-Methylheptanonitrile-d3, which has a different spatial arrangement of atoms.
(3S)-Methylhexanonitrile-d3: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. These advantages include enhanced stability, altered reaction kinetics, and the ability to act as a tracer in various studies.
特性
分子式 |
C8H15N |
|---|---|
分子量 |
128.23 g/mol |
IUPAC名 |
(3S)-3-(trideuteriomethyl)heptanenitrile |
InChI |
InChI=1S/C8H15N/c1-3-4-5-8(2)6-7-9/h8H,3-6H2,1-2H3/t8-/m0/s1/i2D3 |
InChIキー |
FNVNYWLQBGDZSC-XYIHWPHSSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H](CCCC)CC#N |
正規SMILES |
CCCCC(C)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)
palladium(II)](/img/structure/B13437892.png)
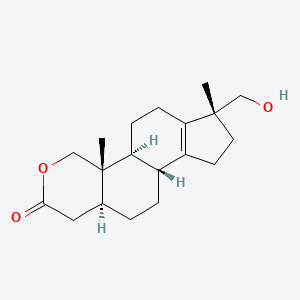
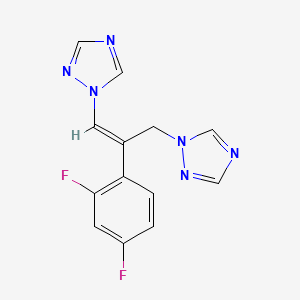
![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)
![[(2R,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutyl] acetate](/img/structure/B13437931.png)
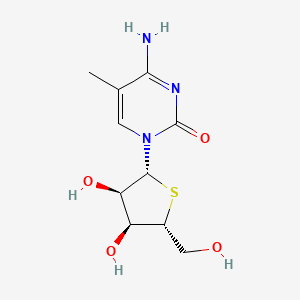
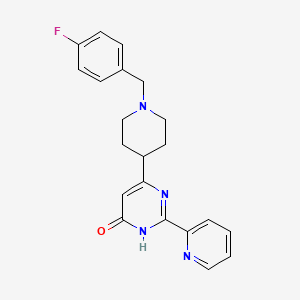
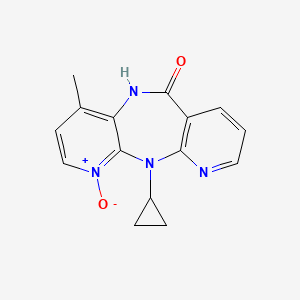
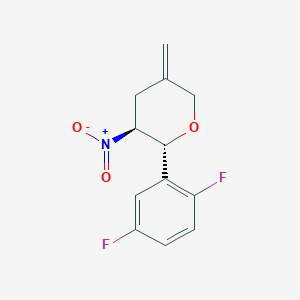

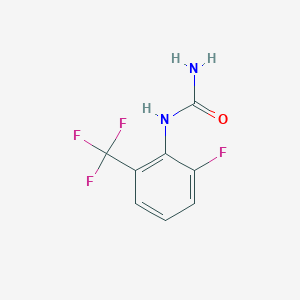
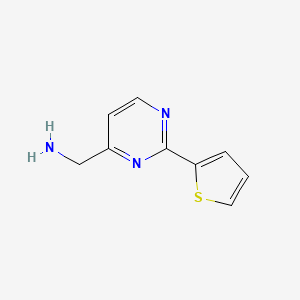
![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)
